3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione

Hydrogen-bond donor Membrane permeability Lipinski rule

3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (CAS 628684-54-8) is a fully substituted bisindolylmaleimide (BIM) derivative with molecular formula C₂₅H₂₃N₃O₂ and a molecular weight of 397.5 g/mol. It belongs to the indolylmaleimide/pyrrole-2,5-dione pharmacophore class, which is widely recognized for protein kinase C (PKC) modulation.

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
CAS No. 628684-54-8
Cat. No. B12584881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione
CAS628684-54-8
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)N(C3=O)C)C4=C(N(C5=CC=CC=C54)C)C
InChIInChI=1S/C25H23N3O2/c1-14-20(16-10-6-8-12-18(16)26(14)3)22-23(25(30)28(5)24(22)29)21-15(2)27(4)19-13-9-7-11-17(19)21/h6-13H,1-5H3
InChIKeyFTGBCRMYQQYGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (CAS 628684-54-8): Structural Identity and Class Assignment for Procurement Decision-Making


3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (CAS 628684-54-8) is a fully substituted bisindolylmaleimide (BIM) derivative with molecular formula C₂₅H₂₃N₃O₂ and a molecular weight of 397.5 g/mol [1]. It belongs to the indolylmaleimide/pyrrole-2,5-dione pharmacophore class, which is widely recognized for protein kinase C (PKC) modulation [2]. Unlike the common BIM congeners BIM V (Ro 31-6045, CAS 113963-68-1) and BIM IV (Arcyriarubin A, CAS 119139-23-0), this compound carries 1,2-dimethyl substituents on both indole rings and an N-methyl group on the maleimide, resulting in zero hydrogen-bond donors and a calculated XLogP3 of 3.7 [1].

Why Generic Bisindolylmaleimide Substitution Fails: Critical Differentiation of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (628684-54-8)


In the bisindolylmaleimide series, minor structural modifications produce profound shifts in kinase selectivity, potency, and physicochemical behavior. The most structurally proximate analog, BIM V (3,4-bis(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione), is a PKC-inactive negative control (IC₅₀ >100 µM) yet inhibits S6K with IC₅₀ = 8 µM [1]. In contrast, the asymmetric mono-dimethyl analog BDBM2634 displays measurable PKCβ inhibition (IC₅₀ = 470 nM) and >65-fold selectivity over PKA (IC₅₀ = 31 µM) [2]. The target compound, bearing symmetrical 1,2-dimethylation on both indoles, eliminates both indolic N–H hydrogen-bond donors, increases lipophilicity (ΔXLogP3 ≈ +1.2 vs. BIM V), and may further rebalance the PKC/S6K/PKA selectivity triad. These structural alterations render simple analog substitution unreliable for experiments where defined kinase selectivity or membrane permeability is required.

Quantitative Head-to-Head Evidence: 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (628684-54-8) vs. Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. Two in BIM V—Impact on Membrane Permeability and Off-Target Binding

The target compound possesses 0 hydrogen-bond donors, whereas BIM V (CAS 113963-68-1) contains 2 indolic N–H donors [1]. The complete methylation of both indole nitrogens eliminates the capacity for H-bond donation, which is a critical determinant of passive membrane permeability and can reduce promiscuous binding to polar protein surfaces. In kinase inhibitor design, reducing HBD count correlates with improved cell permeability and attenuated off-target interactions [2].

Hydrogen-bond donor Membrane permeability Lipinski rule Off-target binding

Lipophilicity Increase vs. BIM V: XLogP3 3.7 vs. ~2.5—Implications for Intracellular Accumulation

The symmetrical 1,2-dimethylation of both indole rings raises the computed XLogP3 of the target compound to 3.7, compared to an estimated ~2.5 for BIM V (based on its lack of the four additional methyl groups) [1]. In the bisindolylmaleimide series, increased lipophilicity has been associated with enhanced intracellular retention and altered subcellular distribution [2]. The ΔXLogP3 of approximately +1.2 log units corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, which may translate to greater membrane partitioning.

Lipophilicity XLogP3 Intracellular accumulation PKC inhibitor

PKCβ Inhibitory Activity: Asymmetric Mono-Dimethyl Analog (BDBM2634) Achieves IC₅₀ 470 nM vs. BIM V >100 µM—Symmetric Dimethylation May Alter the Kinase Selectivity Profile

The asymmetric mono-dimethyl analog BDBM2634 (3-(1,2-dimethyl-1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione) exhibits an IC₅₀ of 470 nM against rat PKCβ in a radiometric [γ-³²P]ATP transfer assay, with >65-fold selectivity over PKA (IC₅₀ = 31 µM) [1]. By contrast, the non-dimethylated BIM V is a negative control for PKC with IC₅₀ >100 µM . While direct data for the fully symmetric target compound are not yet published, the ≥210-fold potency gain observed upon introducing a single 1,2-dimethylindole moiety (470 nM vs. >100 µM) strongly suggests that the dual 1,2-dimethyl substitution may further modulate the kinase inhibition and selectivity landscape.

Protein kinase C beta IC50 BindingDB Kinase selectivity

Rotatable Bond Count: 2 vs. Variable in Aminoalkyl-Substituted BIMs—Conformational Restriction Potential

The target compound contains only 2 rotatable bonds (both indole–maleimide linkages), identical to BIM V but substantially fewer than aminoalkyl-substituted BIMs such as GF-109203X (BIM I, CAS 133052-90-1), which carries a dimethylaminopropyl side chain contributing additional rotatable bonds [1]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, which can enhance binding affinity when the bioactive conformation is pre-organized [2]. Unlike BIM I, which achieves PKC potency (IC₅₀ ~10 nM) via a cationic side-chain interaction, the target compound relies on hydrophobic and shape-complementarity interactions mediated by the 1,2-dimethylindole moieties.

Conformational restriction Rotatable bonds Entropy penalty Kinase selectivity

Photochromic Potential: Diarylethene-Type Core with 1,2-Dimethylindole Substituents Enables Reversible Photoisomerization

The 3,4-bis(1,2-dimethylindol-3-yl) scaffold, when incorporated into a dihydrothiophene core (a structural isostere of the pyrrole-2,5-dione), yields photochromic compounds that undergo reversible photoisomerization between open and closed forms [1]. The 1,2-dimethyl substitution on the indole rings is critical for photochromic activity, as it prevents irreversible oxidation and stabilizes the photo-generated closed-ring isomer. The target compound shares this 1,2-dimethylindole substitution pattern, suggesting it may exhibit similar photochromic behavior applicable to optical data storage, molecular switches, or photopharmacology.

Photochromism Diarylethene Photoisomerization Optical data storage

Optimal Procurement and Deployment Scenarios for 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione (628684-54-8)


Kinase Selectivity Profiling: Mapping PKCβ vs. PKA vs. S6K Activity Landscapes

Based on cross-study SAR from the mono-dimethyl analog BDBM2634 (PKCβ IC₅₀ 470 nM, PKA IC₅₀ 31 µM) and BIM V (PKC IC₅₀ >100 µM, S6K IC₅₀ 8 µM), the fully dimethylated target compound is most rationally deployed as a chemical probe for dissecting the PKCβ/PKA/S6K selectivity triad. Its structural features—zero HBD, elevated lipophilicity—suggest utility in cellular kinome profiling panels where the non-methylated BIM V serves as a PKC-inactive baseline [1][2].

Cellular Permeability Studies: Evaluating the Role of Indole N–H Methylation on Intracellular Target Engagement

With zero hydrogen-bond donors versus 2 in BIM V and BIM IV, the target compound is an ideal tool for systematic studies correlating indole N–H methylation status with passive membrane permeability and intracellular kinase engagement. Comparative permeability assays (e.g., PAMPA, Caco-2) with BIM V as the non-methylated reference can quantify the contribution of HBD elimination to cellular uptake [1].

Structural Biology: Co-Crystallization with PKC and PKA Isoforms for Scaffold Optimization

The low rotatable-bond count (2) and symmetrical 1,2-dimethylindole architecture make this compound a suitable ligand for co-crystallography trials with PKC and PKA isoforms. The conformational rigidity facilitates high-resolution electron density interpretation, enabling precise mapping of the dimethylindole–kinase hydrophobic pocket interactions and guiding structure-based design of next-generation BIM-derived inhibitors [2].

Photochromic Materials Development: Diarylethene-Type Molecular Switches Based on the 1,2-Dimethylindole Platform

The 1,2-dimethylindol-3-yl substituents are a validated photochromic motif, as demonstrated by the photoisomerizable dihydrothiophene analog. The pyrrole-2,5-dione core of the target compound is isosteric with dihydrothiophene, suggesting potential for reversible light-induced switching. Procurement for photopharmacology or optical data-storage research is supported by the photochromic precedent established in the Russian Journal of Organic Chemistry [3].

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